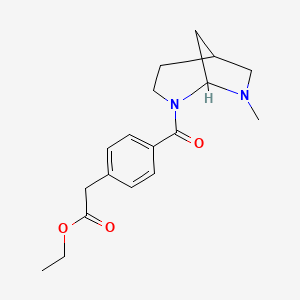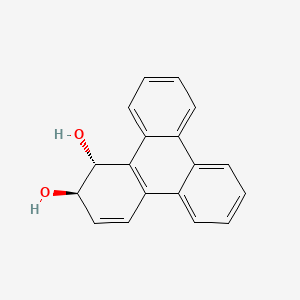![molecular formula C21H25ClN2O2 B13750540 [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride CAS No. 60752-78-5](/img/structure/B13750540.png)
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride: is a heterocyclic organic compound It is known for its unique structure, which includes an azetidine ring and a naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethylpentynyl Group: The ethylpentynyl group is introduced via an alkylation reaction.
Attachment of the Naphthalenylcarbamate Group: The naphthalenylcarbamate group is attached through a carbamation reaction.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its primary use in research. the synthesis typically follows similar steps as outlined above, with optimization for larger-scale production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylpentynyl group.
Reduction: Reduction reactions can occur at the azetidine ring, leading to the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the ethylpentynyl group.
Reduction: Reduced forms of the azetidine ring.
Substitution: Various substituted naphthalenylcarbamate derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules.
Drug Development: It is investigated for its potential as a lead compound in drug discovery.
Medicine:
Therapeutic Research: The compound is studied for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry:
Chemical Synthesis: It is used as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: The compound is utilized in analytical methods to study its properties and behavior.
作用機序
The mechanism of action of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride involves its interaction with specific molecular targets. The azetidine ring and naphthalenylcarbamate group play crucial roles in binding to these targets, leading to various biochemical effects. The exact molecular pathways involved are still under investigation, but the compound is known to modulate certain enzymatic activities and receptor functions.
類似化合物との比較
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate chloride
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate chloride
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate chloride
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the azetidine ring. While the core structure remains the same, the nature of the substituent (e.g., butyl, propyl, ethyl) affects the compound’s properties.
- Chemical Properties: These structural differences lead to variations in chemical reactivity, solubility, and stability.
- Applications: The unique structure of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride makes it particularly suitable for specific research applications, distinguishing it from its analogs.
特性
CAS番号 |
60752-78-5 |
|---|---|
分子式 |
C21H25ClN2O2 |
分子量 |
372.9 g/mol |
IUPAC名 |
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-4-21(5-2,6-3)23-14-17(15-23)25-20(24)22-19-13-9-11-16-10-7-8-12-18(16)19;/h1,7-13,17H,5-6,14-15H2,2-3H3,(H,22,24);1H |
InChIキー |
POMIKKANCFVUTJ-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C#C)[NH+]1CC(C1)OC(=O)NC2=CC=CC3=CC=CC=C32.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


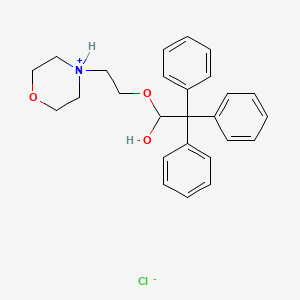
![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
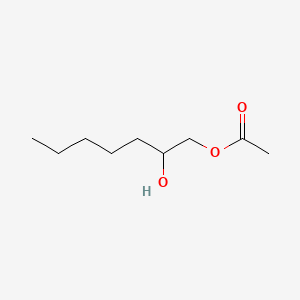

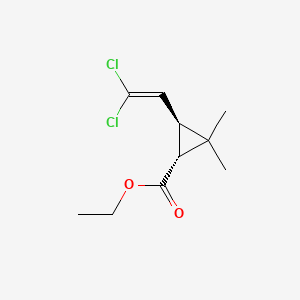
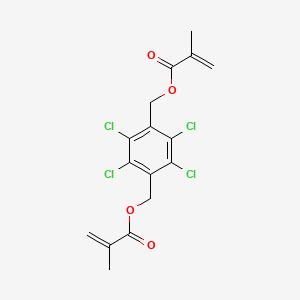
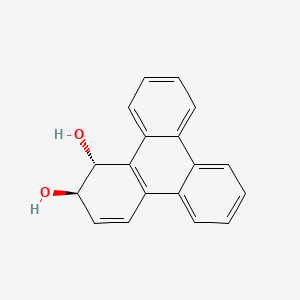
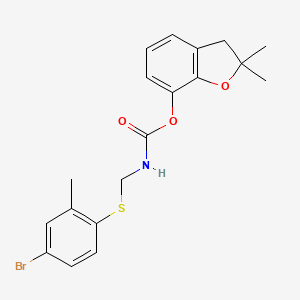
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)](/img/structure/B13750492.png)

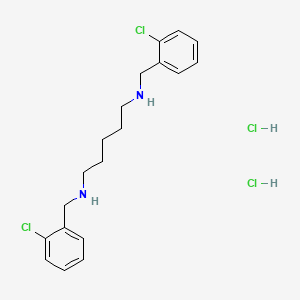
![Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13750514.png)
